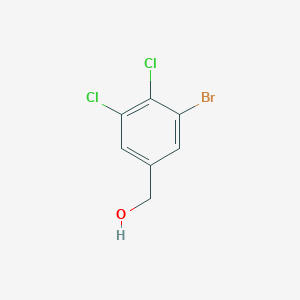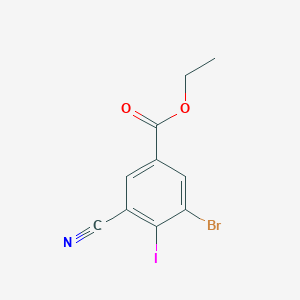![molecular formula C10H11F3O3 B1412641 2-[3-(2,2,2-Trifluoroethoxy)phenoxy]ethanol CAS No. 2169570-32-3](/img/structure/B1412641.png)
2-[3-(2,2,2-Trifluoroethoxy)phenoxy]ethanol
概要
説明
2-[3-(2,2,2-Trifluoroethoxy)phenoxy]ethanol is an organic compound with the molecular formula C10H11F3O3 It is characterized by the presence of a trifluoroethoxy group attached to a phenoxyethanol backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(2,2,2-Trifluoroethoxy)phenoxy]ethanol typically involves the reaction of 2,2,2-trifluoroethanol with a phenoxy compound. One common method includes the O-alkylation of 2-nitrochlorobenzene, followed by reduction, diazotization, acidolysis, etherification, condensation, and hydrazinolysis . Another method involves the reaction of 2-[2,2,2-(trifluoroethoxy)-phenol with ethylene carbonate in the presence of an alkali and an organic solvent .
Industrial Production Methods
Industrial production of this compound often employs a one-step condensation process. This method is advantageous due to its simplicity, high yield, and mild reaction conditions. The process involves adding the reaction raw materials, including 2-[2,2,2-(trifluoroethoxy)-phenol and ethylene carbonate, into a reactor, followed by stirring and heating .
化学反応の分析
Types of Reactions
2-[3-(2,2,2-Trifluoroethoxy)phenoxy]ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form trifluoroacetic acid.
Substitution: It can react with methanesulfonyl chloride to form 2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethyl methanesulfonate.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Methanesulfonyl chloride is a common reagent used in substitution reactions involving this compound.
Major Products
Oxidation: Trifluoroacetic acid.
Substitution: 2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethyl methanesulfonate.
科学的研究の応用
2-[3-(2,2,2-Trifluoroethoxy)phenoxy]ethanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of α-1 adrenoceptor blockers such as silodosin.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: It is involved in the development of pharmaceuticals targeting specific receptors.
Industry: The compound is used in the production of various industrial chemicals and materials.
作用機序
The mechanism of action of 2-[3-(2,2,2-Trifluoroethoxy)phenoxy]ethanol involves its interaction with molecular targets such as receptors and enzymes. For example, it competitively inhibits alcohol dehydrogenase . The compound forms complexes with Lewis bases through hydrogen bonding, which can influence its reactivity and interactions with other molecules .
類似化合物との比較
Similar Compounds
- 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethyl methanesulfonate
- 2,2,2-Trifluoroethanol
- 2,2,2-Trifluoroethyl vinyl ether
Uniqueness
2-[3-(2,2,2-Trifluoroethoxy)phenoxy]ethanol is unique due to its specific trifluoroethoxy group, which imparts distinct chemical properties such as increased acidity and reactivity. This makes it particularly useful in the synthesis of pharmaceuticals and other specialized chemicals.
特性
IUPAC Name |
2-[3-(2,2,2-trifluoroethoxy)phenoxy]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F3O3/c11-10(12,13)7-16-9-3-1-2-8(6-9)15-5-4-14/h1-3,6,14H,4-5,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISVJRKSWBRZLQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCC(F)(F)F)OCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















